molecular formula C9H6N2O B160717 喹喔啉-6-甲醛 CAS No. 130345-50-5

喹喔啉-6-甲醛

货号: B160717
CAS 编号: 130345-50-5
分子量: 158.16 g/mol
InChI 键: UGOIXUFOAODGNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxaline-6-carbaldehyde is a nitrogen-containing heterocyclic compound that features a quinoxaline ring system with an aldehyde functional group at the sixth position. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The quinoxaline moiety is known for its presence in various pharmacologically active compounds, making quinoxaline-6-carbaldehyde a valuable target for synthetic and medicinal chemists.

科学研究应用

Biological Applications

1. Antimicrobial Activity
Quinoxaline-6-carbaldehyde exhibits notable antimicrobial properties. Research has shown that it effectively inhibits a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Vibrio cholerae. In vitro studies reported Minimum Inhibitory Concentrations (MICs) as low as 5-25 µg/ml against several bacterial strains, demonstrating its potential as an antimicrobial agent .

2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies indicate that certain derivatives of quinoxaline-6-carbaldehyde exhibit significant growth inhibition against various cancer cell lines, such as melanoma and colon carcinoma. One study reported a growth inhibition rate of 55.75% against the MALME-M tumor cell line . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the quinoxaline ring enhance its anticancer activity.

3. Antiviral Properties
Recent investigations have highlighted the potential of quinoxaline derivatives as antiviral agents, particularly against respiratory viruses like influenza and coronaviruses. The flexibility of the quinoxaline structure allows for modifications that optimize interactions with viral targets, making these compounds promising candidates for further development in antiviral therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Nandini R. Pai et al. evaluated the antimicrobial potential of quinoxaline-6-carbaldehyde against 414 bacterial isolates. The results indicated that 79 out of 89 isolates of S. aureus were inhibited by the compound at concentrations below 100 µg/ml, showcasing its effectiveness as a bactericidal agent .

Bacteria TypeNumber TestedInhibited at 5 µg/mlInhibited at 25 µg/mlInhibited at 100 µg/ml
Staphylococcus aureus89YesYesYes
Vibrio cholerae133YesYesYes
Salmonella spp.VariousYesYesYes

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of various quinoxaline derivatives, compound VIIIc demonstrated significant cytotoxicity against HCT116 human colon carcinoma cells with an IC50_{50} value of 1.9 µM. This indicates strong potential for further development as an anticancer drug .

生化分析

Biochemical Properties

The biochemical properties of Quinoxaline-6-carbaldehyde are not fully understood yet. Quinoxaline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the quinoxaline derivative .

Cellular Effects

Quinoxaline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoxaline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinoxaline derivatives have been studied extensively, and their stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Quinoxaline derivatives have been studied in animal models, and their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses, have been reported .

Metabolic Pathways

Quinoxaline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Quinoxaline derivatives are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Quinoxaline derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: Quinoxaline-6-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with glyoxal, followed by oxidation. The reaction typically proceeds under mild conditions, often in the presence of an acid catalyst. Another method involves the cyclization of 2-nitroaniline with ethyl glyoxylate, followed by reduction and subsequent oxidation to form the aldehyde group.

Industrial Production Methods: In industrial settings, the synthesis of quinoxaline-6-carbaldehyde may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process.

化学反应分析

Types of Reactions: Quinoxaline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinoxaline-6-carboxylic acid.

    Reduction: Quinoxaline-6-methanol.

    Substitution: Various substituted quinoxaline derivatives, depending on the reagents used.

相似化合物的比较

Quinoxaline-6-carbaldehyde can be compared with other quinoxaline derivatives, such as:

    Quinoxaline-2-carbaldehyde: Similar in structure but with the aldehyde group at the second position, leading to different reactivity and biological activity.

    Quinoxaline-6-carboxylic acid: The oxidized form of quinoxaline-6-carbaldehyde, with distinct chemical properties and applications.

    Quinoxaline-6-methanol: The reduced form of quinoxaline-6-carbaldehyde, used in different synthetic and biological contexts.

The uniqueness of quinoxaline-6-carbaldehyde lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other quinoxaline derivatives.

生物活性

Quinoxaline-6-carbaldehyde (Q6C) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of Q6C, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Quinoxaline-6-carbaldehyde is characterized by its quinoxaline core structure, which is known for conferring various pharmacological properties. The molecular formula of Q6C is C9H6N2OC_9H_6N_2O with a molecular weight of 158.16 g/mol. The compound features an aldehyde functional group at the 6-position of the quinoxaline ring, which is critical for its biological activity.

Antimicrobial Activity

In Vitro Studies

Q6C has been evaluated for its antimicrobial potential against a broad spectrum of bacterial strains. A study conducted by Pai et al. reported that Q6C exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar and broth dilution methods. The results are summarized in Table 1 below.

Bacterial Strain MIC (µg/ml) Sensitivity
Staphylococcus aureus25Sensitive
Vibrio cholerae50Sensitive
Salmonella typhimurium100Sensitive
Escherichia coli>200Resistant
Pseudomonas aeruginosa>200Resistant

The study found that Q6C inhibited 79 out of 89 isolates of Staphylococcus aureus and 122 out of 133 isolates of Vibrio cholerae at concentrations below 100 µg/ml, demonstrating its potent antimicrobial properties .

In Vivo Studies

Further investigations into the in vivo efficacy of Q6C revealed promising results. In a murine model, mice treated with Q6C showed significantly reduced mortality rates when challenged with bacterial infections compared to control groups. Specifically, only 20% mortality was observed in mice treated with 60 µg of Q6C compared to 80% in the control group (p<0.001) .

Anticancer Activity

Recent studies have explored the potential anticancer properties of Q6C derivatives. A systematic review highlighted that quinoxaline derivatives exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and K562 cells. For instance, one derivative demonstrated an IC50 value of 0.126μM0.126\,\mu M against HeLa cells, indicating strong anticancer potential .

The biological activity of Q6C is believed to be mediated through several mechanisms:

  • DNA Intercalation : Some quinoxaline derivatives act as DNA intercalators, disrupting DNA replication and transcription processes.
  • Enzyme Inhibition : Q6C may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy : In a study published in Der Pharma Chemica, researchers evaluated the antimicrobial efficacy of Q6C against clinical isolates from patients with bacterial infections. The results confirmed its effectiveness against multidrug-resistant strains .
  • Anticancer Activity : A recent investigation assessed the cytotoxic effects of various quinoxaline derivatives on cancer cell lines. The study found that certain modifications to the quinoxaline structure significantly enhanced anticancer activity, suggesting that Q6C could serve as a lead compound for further development .

属性

IUPAC Name

quinoxaline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOIXUFOAODGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354124
Record name Quinoxaline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130345-50-5
Record name Quinoxaline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-6-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 6-vinylquinoxaline (0.68 g,4.35 mMol) in dioxane (44 mL) and water (35 mL) was added osmium tetraoxide (2.5% wt in t-BuOH, 2.18 mL, 0.17 mMol) followed by sodium periodate (2.79 g, 13.1 mMol) and the reaction stirred for three hours. The solution was diluted with ethyl acetate (150 mL) and then washed with water (3×75 mL) followed by brine (75 mL). The organics were dried with magnesium sulfate, filtered, and concentrated to dryness on a rotary evaporator. Purification by flash column chromatography on silica gel using 10-20% ethyl acetate in dichloromethane as eluant yielded 470 mg (68% yield) of quinoxaline-6-carboxaldehyde as a white solid. 1H NMR (DMSO-d6): δ=10.30 (s, 1H), 9.11 (d, 2H, J=1.9 Hz), 8.74 (d, 1H, J=1.4 Hz), 8.26 (m, 2H). LC/MS (Method A), rt=0.69 mins., purity=94.8%, calculated mass=158, [M+H]+=159.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
2.18 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 10 parts of intermediate 5, namely 6-quinoxalinemethanol in 133 parts of dichloromethane were added 20 parts of manganese(IV) oxide. After stirring for 3 hours at room temperature, the reaction mixture was filtered and the filtrate was evaporated, yielding 6.6 parts (67.3%) of 6-quinoxalinecarboxaldehyde; mp. 134° C. (interm. 6).
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of N-methoxy-N-methylquinoxaline-6-carboxamide (4.34 g, 20 mmol, 1.0 eq.) in THF (40 mL) cooled at −78° C. was added DiBAl—H (40 mL, 40 mmol, 2.0 eq.) dropwise. The resulted mixture was stirred at −78° C. for 30 min, then quenched by the addition of aqueous NH4Cl solution. The mixture was adjusted to pH 7 with HCl (1N, 60 mL) and extracted with EA (50 mL×3). The organic layers were combined, dried over anhydrous Na2SO4 and concentrated. The resulting residue was purified via flash column chromatography (PE/EA=4/1, v/v) to afford quinoxaline-6-carbaldehyde as yellow solid (2.96 g, 93.7%).
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoxaline-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Quinoxaline-6-carbaldehyde
Reactant of Route 3
Quinoxaline-6-carbaldehyde
Reactant of Route 4
Quinoxaline-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Quinoxaline-6-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Quinoxaline-6-carbaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。